1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
Description
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone is a structurally complex compound featuring a benzothiadiazole sulfonyl group linked to a piperazine ring, which is further connected via an ethanone bridge to an indole moiety. The sulfonyl group attached to the piperazine may influence solubility and metabolic stability, while the indole moiety, a common pharmacophore in bioactive molecules, could contribute to receptor binding affinity.
Properties
IUPAC Name |
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c26-19(12-14-13-21-16-5-2-1-4-15(14)16)24-8-10-25(11-9-24)30(27,28)18-7-3-6-17-20(18)23-29-22-17/h1-7,13,21H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNRZPPZIARBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and nitrous acid to form 2,1,3-benzothiadiazole.
Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Coupling: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.
Indole Coupling: Finally, the piperazinyl derivative is coupled with an indole derivative under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic distribution within the molecule. This can affect the binding affinity to biological targets such as enzymes or receptors. The piperazine and indole moieties can further modulate the compound’s activity by interacting with different sites on the target molecules.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound’s benzothiadiazole-sulfonyl group is more electron-deficient compared to benzothiazole (5j) or methoxyphenylsulfonyl (7n), which may enhance electrophilic interactions with biological targets .
- Halogen vs. Methoxy Substituents : The iodophenyl group in 3f and trifluoromethyl in UDO introduce hydrophobicity, whereas methoxy groups in 7n may improve aqueous solubility .
Biological Activity
The compound 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone is a complex organic molecule featuring a unique combination of benzothiadiazole, piperazine, and indole moieties. This structural diversity suggests potential for a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula: C16H15N5O3S2
- Molecular Weight: 389.5 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1CN(CCN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
Structural Features
The compound's structure includes:
- Benzothiadiazole moiety: Known for its antimicrobial properties.
- Piperazine ring: Enhances solubility and binding affinity to biological targets.
- Indole group: Associated with various pharmacological activities.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. The benzothiadiazole component can modulate enzyme activity, while the piperazine enhances binding to receptors. The indole moiety may facilitate interactions with nucleic acids, contributing to the compound's diverse biological effects.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural components:
- The benzothiadiazole enhances antimicrobial activity.
- The piperazine increases solubility and binding affinity.
- The indole is crucial for various biological interactions.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of the compound against various cancer cell lines. The results are summarized in the table below:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 3.2 |
| HeLa (Cervical) | 5.7 |
| A549 (Lung) | 4.9 |
These findings suggest that the compound may have significant potential as an anticancer agent, particularly against breast and lung cancers.
Antiviral Activity
In another study focusing on antiviral properties, compounds similar to this one were tested for their ability to inhibit viral replication. For instance, indole derivatives demonstrated effective binding to viral proteins, inhibiting HIV replication in vitro. The following table summarizes some key findings from related research:
| Compound | Virus Strain | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 14b | HIV-1 Ba-L | 56.2 | >100 |
| 14c | HIV-1 IIIB | 36.6 | >100 |
These results indicate a promising avenue for further research into the antiviral applications of compounds containing similar structural motifs.
Q & A
Basic: What are the standard synthetic routes for preparing 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone?
Methodological Answer:
The synthesis typically involves multi-step routes:
Indole Core Formation : Start with indole derivatives, using methods like Fischer indole synthesis or transition-metal-catalyzed coupling.
Sulfonylation : React the indole intermediate with 2,1,3-benzothiadiazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonyl group.
Piperazine Coupling : Link the sulfonylated benzothiadiazole to the piperazine moiety via nucleophilic substitution or amide bond formation.
Critical parameters include inert atmospheres (to prevent oxidation), solvent selection (e.g., DMF for polar aprotic conditions), and purification via column chromatography .
Advanced: How can researchers optimize reaction yields during the sulfonylation step?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H/C NMR verifies proton environments and carbon frameworks (e.g., indole NH at δ 10–12 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak).
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., cell line, passage number).
- Target Selectivity Assays : Use siRNA knockdown or CRISPR-edited models to isolate off-target effects.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., benzothiadiazole derivatives) to identify SAR trends .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
The compound’s dual indole and benzothiadiazole motifs suggest activity against:
- Serotonin Receptors (5-HT) : Indole moiety may modulate 5-HT/5-HT subtypes.
- Kinases : Sulfonylated piperazine groups often inhibit tyrosine kinases (e.g., EGFR).
Validate via radioligand binding assays or kinase profiling panels .
Advanced: How can solubility challenges be addressed during in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the indole NH or sulfonyl oxygen.
- LogP Optimization : Reduce hydrophobicity by substituting benzothiadiazole with polar substituents (e.g., -OH, -NH) .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, metabolism, and toxicity.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like 5-HT receptors.
- LogP Calculation : Employ ChemDraw or ACD/Labs to guide solubility optimization .
Advanced: What strategies mitigate toxicity in preclinical models?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates).
- CYP Inhibition Assays : Screen for cytochrome P450 interactions to avoid drug-drug interactions.
- In Silico Toxicity Prediction : Tools like ProTox-II flag potential hepatotoxicity or mutagenicity .
Basic: How is stability assessed under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks.
- HPLC Purity Monitoring : Track degradation products (e.g., sulfonyl group hydrolysis).
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C .
Advanced: How can researchers design SAR studies for this compound?
Methodological Answer:
Core Modifications : Replace benzothiadiazole with benzoxadiazole () or triazole () to assess electronic effects.
Piperazine Substitutions : Introduce fluorophenyl () or benzhydryl ( ) groups to alter steric bulk.
Bioisosteric Replacement : Swap indole with azaindole to enhance metabolic stability. Validate via in vitro potency and microsomal stability assays .
Basic: What are common pitfalls in reproducing synthetic protocols?
Methodological Answer:
- Inadequate Purification : Residual solvents or unreacted intermediates skew results; use preparative HPLC.
- Oxygen Sensitivity : Perform sulfonylation under nitrogen/argon to prevent oxidation.
- Scale-Up Issues : Adjust stirring rates and cooling efficiency for larger batches .
Advanced: How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm binding by measuring target protein melting shifts.
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target.
- CRISPR-Cas9 Knockout : Compare activity in wild-type vs. target gene KO models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
